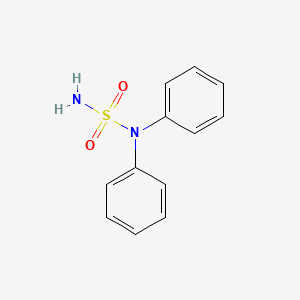

(N-sulfamoylanilino)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

(N-sulfamoylanilino)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c13-17(15,16)14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H2,13,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNRIMGJUBFEWOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10974223 | |

| Record name | N,N-Diphenylsulfuric diamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10974223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

587-14-4 | |

| Record name | Sulfamide, N,N'-diphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000587144 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Diphenylsulfuric diamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10974223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for N Sulfamoylanilino Benzene and Its Structural Analogues

Established Synthetic Pathways and Mechanistic Considerations

The most traditional and widely practiced method for synthesizing diaryl sulfamides, including (N-sulfamoylanilino)benzene, involves the condensation reaction between an arylsulfonyl chloride and an aniline (B41778) derivative. thieme-connect.comrsc.org This nucleophilic substitution reaction is typically carried out under basic conditions to neutralize the hydrochloric acid byproduct.

The general mechanism proceeds via the nucleophilic attack of the amine nitrogen onto the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a tetrahedral intermediate. Subsequent elimination of a chloride ion and a proton (facilitated by the base) yields the final N-S bond of the diaryl sulfamide (B24259). While highly effective and reliable for a wide range of substrates, this pathway has notable drawbacks. thieme-connect.com The primary concern is the reliance on sulfonyl chlorides, which are often genotoxic and require hazardous reagents like chlorosulfonic acid for their preparation, posing environmental and safety challenges. thieme-connect.comrsc.orgthieme-connect.com

Novel and Emerging Synthetic Strategies for this compound

To circumvent the limitations of classical methods, research has focused on developing novel synthetic strategies that offer improved efficiency, safety, and functional group tolerance. These emerging pathways often rely on advanced catalytic systems and principles of green chemistry.

Green chemistry principles are increasingly being integrated into the synthesis of sulfamides to minimize environmental impact. researchgate.netnih.govejcmpr.com Key strategies include the development of one-pot reactions, which streamline synthetic sequences, reduce waste from intermediate purification steps, and save time and resources. thieme-connect.comresearchgate.net For instance, procedures that combine C-H activation and N-arylation in a single vessel represent a significant step towards sustainability. thieme-connect.com

Other green approaches focus on replacing hazardous organic solvents with more environmentally benign alternatives like water or biodegradable solvents, or even performing reactions under solvent-free conditions. nih.govmdpi.com Microwave-assisted synthesis has also emerged as a powerful tool, often leading to dramatically reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. researchgate.netmdpi.com The use of recyclable catalysts and reagents derived from renewable resources further aligns with the goals of sustainable chemical manufacturing. nih.govnih.gov

Modern synthetic methods heavily utilize transition-metal catalysis to construct the N-S bond with high precision, avoiding the need for pre-functionalized starting materials. These methods offer superior control over chemo- and regioselectivity, which is crucial when dealing with complex molecules. mdpi.com

One prominent strategy involves the cross-coupling of primary sulfonamides with aryl halides or their equivalents. tandfonline.com Palladium-catalyzed Buchwald-Hartwig amination has been adapted for this purpose, although the lower nucleophilicity of sulfonamides compared to amines can present challenges. thieme-connect.comchemrxiv.org

More recently, earth-abundant metals like copper and iron have gained prominence. A one-pot, two-step process has been developed using an iron(III) triflimide catalyst for the regioselective para-iodination of an activated arene, followed by a copper(I)-catalyzed Ullmann-type N-arylation with a primary sulfonamide. thieme-connect.comresearchgate.net This approach avoids pre-functionalized arenes and precious metal catalysts. thieme-connect.com Another innovative method employs a dual-catalytic system of nickel and a photoexcitable iridium complex to achieve N-arylation of sulfamides with aryl bromides at room temperature under visible light, complementing existing palladium-based methods. chemrxiv.org

The table below summarizes and compares various catalytic systems for diaryl sulfamide synthesis.

| Catalyst System | Coupling Partners | Key Advantages | Reference |

| Palladium (e.g., Pd(OAc)₂) | Aryl halides/triflates + Sulfonamides | Broad substrate scope, well-established (Buchwald-Hartwig) | thieme-connect.comchemrxiv.org |

| Iron(III)/Copper(I) | Activated Arenes + Sulfonamides | Uses earth-abundant metals, avoids pre-functionalized arenes, one-pot procedure | thieme-connect.comresearchgate.net |

| Nickel/Iridium Photocatalyst | Aryl bromides + Sulfamides | Mild room temperature conditions, visible light irradiation, orthogonal to Pd-catalysis | chemrxiv.org |

| Copper (e.g., Cu(OAc)₂) | Arylboronic acids + Sulfonamides | Chan-Lam type coupling, avoids use of halides | researchgate.net |

Stereoselective Synthesis of Chiral this compound Derivatives

The synthesis of chiral, enantiomerically pure sulfamides is of great interest, particularly in medicinal chemistry, where stereochemistry often dictates biological activity. nih.govsemanticscholar.org Achieving stereoselectivity in the synthesis of this compound derivatives that are chiral, either at the sulfur atom or at a substituent on one of the aromatic rings, requires specialized asymmetric methods.

A powerful and widely used strategy involves the use of chiral auxiliaries. The Ellman auxiliary, tert-butanesulfinamide, is a cornerstone of this approach. nih.gov While primarily used for the synthesis of chiral amines, the underlying principles can be adapted. For instance, chiral N-sulfinylimines, derived from chiral sulfinamides, can undergo diastereoselective additions of organometallic reagents, establishing a new stereocenter with high control. mdpi.com Subsequent manipulation and attachment to the second aryl group would yield a chiral diaryl sulfamide derivative. The chiral auxiliary can then be cleaved and recycled. nih.gov Asymmetric catalysis, using chiral ligands in combination with transition metals, also represents a promising avenue for the direct enantioselective synthesis of these compounds. semanticscholar.org

Modular Synthesis and Divergent Derivatization Strategies

Modular and divergent synthetic strategies are highly valuable for rapidly generating libraries of this compound analogues for applications like drug discovery. These approaches allow for the combination of different molecular building blocks in a flexible manner.

A key modular strategy is the use of sulfur dioxide surrogates, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO). thieme-connect.comresearchgate.net This allows for the three-component coupling of an aryl boronic acid, an amine, and the SO₂ source, catalyzed by a metal like copper, to directly assemble the diaryl sulfamide core from simple, diverse starting materials. researchgate.net

Furthermore, late-stage functionalization techniques provide a powerful divergent approach. Methods involving site-selective C-H activation allow for the direct installation of a sulfonyl-containing group onto a complex, pre-existing molecular scaffold. nih.gov For example, a palladium-catalyzed C-S bond formation can be used to introduce a masked sulfinate group, which can then be converted in situ to a sulfonamide. nih.gov This allows a common advanced intermediate to be "diverged" into a wide array of specifically functionalized analogues, greatly enhancing synthetic efficiency for library creation.

Mechanistic Elucidation and Reactivity Profiling of N Sulfamoylanilino Benzene

Fundamental Reaction Pathways and Identification of Key Intermediates

The reactivity of (N-sulfamoylanilino)benzene is expected to be dictated by the interplay of its two phenyl rings and the electron-withdrawing N-sulfamoyl group. The aniline (B41778) moiety would typically direct electrophiles to the ortho and para positions due to the electron-donating nature of the amino group. However, the presence of the strongly deactivating sulfamoyl group attached to the nitrogen is likely to significantly reduce the nucleophilicity of the anilino ring.

Hypothetical Reaction Pathways:

Electrophilic Aromatic Substitution: Nitration, halogenation, sulfonation, and Friedel-Crafts reactions are conceivable. The regioselectivity would depend on the precise electronic effects of the entire -(N-sulfamoylanilino) substituent. Without experimental data, predicting the major products is speculative. Key intermediates would likely be sigma complexes (arenium ions), where the positive charge is delocalized across the aromatic ring.

Nucleophilic Aromatic Substitution: This is less likely to occur on the unsubstituted phenyl ring unless strong electron-withdrawing groups are also present. The anilino ring, being electron-richer (despite the sulfamoyl group), is an improbable site for nucleophilic attack.

Reactions at the Sulfamoyl Group: The N-H proton may exhibit acidic character, and the sulfur atom could be susceptible to nucleophilic attack, potentially leading to cleavage of the S-N bond under certain conditions.

Table 3.1: Postulated Intermediates in this compound Reactions

| Reaction Type | Postulated Intermediate | Key Features |

|---|---|---|

| Electrophilic Attack | Arenium Ion (Sigma Complex) | Positively charged, sp³-hybridized carbon in the ring, resonance stabilized. |

| Deprotonation | N-Anion | Negative charge localized on the nitrogen of the sulfamoyl group. |

Kinetic and Thermodynamic Studies of this compound Transformations

A thorough search of scientific databases reveals a notable absence of specific kinetic and thermodynamic data for the transformations of this compound. To understand the reaction rates and equilibrium positions, detailed experimental studies would be required.

Hypothetical Kinetic Considerations:

Hypothetical Thermodynamic Considerations:

The thermodynamic stability of this compound and its potential products would govern the position of equilibrium in reversible reactions. For instance, the sulfonation of aromatic compounds is often reversible, and the position of equilibrium is influenced by the reaction conditions. youtube.com Heats of formation, Gibbs free energies of reaction, and activation energies for various transformations are currently unknown.

Table 3.2: Required Experimental Data for Kinetic and Thermodynamic Profiling

| Parameter | Experimental Technique | Information Gained |

|---|---|---|

| Rate Constants (k) | Spectroscopy (UV-Vis, NMR), Chromatography (GC, HPLC) | Quantitative measure of reaction speed. |

| Activation Energy (Ea) | Arrhenius Plots (variable temperature kinetic studies) | Minimum energy required for a reaction to occur. |

| Enthalpy of Reaction (ΔH) | Calorimetry | Heat absorbed or released during a reaction. |

Electrophilic and Nucleophilic Reactivity at Key Molecular Sites

The molecular structure of this compound presents several sites for potential electrophilic and nucleophilic attack.

Electrophilic Reactivity:

The electron-rich π-systems of the two benzene (B151609) rings are the primary sites for electrophilic attack. byjus.com As discussed, the anilino ring is activated by the nitrogen atom but deactivated by the sulfamoyl group. The precise balance of these effects would determine its reactivity relative to the other phenyl ring. The nitrogen atom of the amino group could also act as a Lewis base and react with electrophiles, although this would further deactivate the attached ring.

Nucleophilic Reactivity:

The potential sites for nucleophilic attack are the sulfur atom of the sulfamoyl group and the hydrogen atom of the N-H bond. The sulfur atom is electrophilic due to the attached electronegative oxygen and nitrogen atoms. Strong nucleophiles could potentially displace the anilino group. The acidity of the N-H proton would make it susceptible to deprotonation by a base.

Table 3.3: Predicted Reactivity at Key Molecular Sites

| Molecular Site | Type of Reactivity | Rationale |

|---|---|---|

| Phenyl Rings | Electrophilic | Electron-rich π-system. byjus.com |

| Sulfamoyl Sulfur | Nucleophilic | Electrophilic due to electronegative neighbors. |

| Sulfamoyl Nitrogen Proton | Acidic | Electron-withdrawing effect of the SO₂ group. |

Radical and Pericyclic Reactions Involving the this compound Core

Information on the involvement of this compound in radical and pericyclic reactions is not available in the published literature.

Theoretical Considerations for Radical Reactions:

Radical reactions involving aromatic rings typically require harsh conditions or specific initiators. libretexts.org Potential radical reactions could include radical substitution on the phenyl rings or reactions involving the N-H bond. For instance, homolytic cleavage of the N-H bond could generate a nitrogen-centered radical.

Theoretical Considerations for Pericyclic Reactions:

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. msu.edu The diene systems within the benzene rings are generally not reactive in pericyclic reactions due to the stability of the aromatic system. It is unlikely that this compound would readily participate in common pericyclic reactions such as Diels-Alder or electrocyclic reactions under normal conditions.

Acid-Base Properties and their Influence on Reactivity

The acid-base properties of this compound are expected to play a crucial role in its reactivity.

Acidity:

The N-H proton of the sulfamoyl group is expected to be the most acidic proton in the molecule. The electron-withdrawing nature of the adjacent sulfonyl group would stabilize the resulting conjugate base (an N-anion). The pKa value is unknown but would be expected to be lower than that of a typical amine.

Basicity:

The amino nitrogen possesses a lone pair of electrons and can act as a base, accepting a proton. However, the basicity of this nitrogen is significantly reduced by the delocalization of its lone pair into the adjacent phenyl ring and by the electron-withdrawing effect of the sulfamoyl group.

Influence on Reactivity:

Deprotonation: In the presence of a strong base, the N-H proton could be removed, generating a highly nucleophilic N-anion. This anion could then participate in various reactions, such as alkylation or acylation at the nitrogen.

Protonation: In acidic conditions, the amino nitrogen could be protonated. This would make the anilino ring strongly deactivated towards electrophilic attack. The reaction medium's pH could therefore be used to modulate the reactivity of the molecule.

Table 3.4: Predicted Acid-Base Properties

| Site | Property | Expected Effect of Molecular Structure |

|---|---|---|

| N-H of Sulfamoyl Group | Acidity | Increased due to the electron-withdrawing SO₂ group. |

Strategic Derivatization and Functionalization of the N Sulfamoylanilino Benzene Framework

Selective Functionalization of the Anilino Moiety

The anilino portion of the (N-sulfamoylanilino)benzene framework offers multiple sites for chemical modification, including the aromatic ring and the nitrogen atom. Selective functionalization allows for the fine-tuning of the molecule's electronic and steric properties.

Aromatic Ring Functionalization: The aniline (B41778) ring is activated towards electrophilic aromatic substitution (EAS). The sulfamoyl group (-NH-SO₂-) is generally considered an ortho-, para-directing group. However, the specific reaction conditions and the steric hindrance can influence the regioselectivity. Common functionalizations include:

Halogenation: Introduction of halogen atoms (Cl, Br, I) can alter lipophilicity and provide handles for further cross-coupling reactions.

Nitration: Nitration of the aniline ring, followed by reduction, can introduce an additional amino group, enabling the synthesis of more complex derivatives. youtube.com

Friedel-Crafts Reactions: Acylation and alkylation can introduce carbonyl and alkyl groups, respectively, though the Lewis acidic conditions may require protection of the nitrogen atoms.

N-Functionalization: The anilino nitrogen can be a target for alkylation or acylation. These modifications can significantly impact the conformation and hydrogen-bonding capabilities of the scaffold. Direct N-alkylation can be challenging and may require protective group strategies to avoid competing reactions. mdpi.com

| Modification Type | Reagents & Conditions | Potential Outcome |

| Bromination | N-Bromosuccinimide (NBS), Acetonitrile | Introduction of bromine atoms at ortho/para positions. |

| Nitration | HNO₃, H₂SO₄ | Introduction of a nitro group, typically at the para position. |

| N-Acylation | Acyl chloride, Pyridine | Formation of an amide bond at the anilino nitrogen. |

Chemical Modifications of the Sulfamoyl Group

The sulfamoyl group (-SO₂-NH-) is a critical pharmacophore and a key site for structural diversification. Modifications can target the nitrogen atom or the sulfur-oxygen bonds.

N-Alkylation and N-Arylation: The sulfamoyl nitrogen can be readily alkylated or arylated to produce secondary or tertiary sulfonamides. These modifications can modulate the acidity of the N-H proton and influence binding interactions with biological targets. nih.gov The synthesis often involves the reaction of a primary or secondary amine with a sulfonyl chloride precursor.

N-Acylation: Acylation of the sulfamoyl nitrogen leads to N-acylsulfonamides, which can serve as bioisosteres for carboxylic acids. These reactions are typically performed using acyl chlorides or anhydrides under basic conditions. scielo.br

Conversion to Bioactive Moieties: The sulfamoyl group can be transformed into other sulfur-containing functional groups. For instance, sulfamoyl chlorides can be used as precursors for a variety of derivatives. researchgate.net Furthermore, the development of sulfenamides and sulfinamides from related precursors demonstrates the versatility of the sulfur center for creating sulfonamide analogues with distinct properties. acs.org

| Reaction | Reactants | Product Class | Significance |

| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃) | Secondary/Tertiary Sulfonamide | Modulates pKa, lipophilicity, and steric profile. |

| N-Acylation | Acyl chloride, Base (e.g., Pyridine) | N-Acylsulfonamide | Acts as a carboxylic acid bioisostere. scielo.br |

| N-Sulfonylation | Arylsulfonyl chloride, Base | N-Sulfonylsulfonamide | Introduces additional aryl groups. scielo.br |

Orthogonal Synthesis of Polyfunctionalized this compound Derivatives

The synthesis of derivatives with multiple, distinct functional groups at specific positions requires an orthogonal strategy, where one functional group can be modified without affecting others. This is typically achieved through the use of protecting groups that can be selectively removed under different conditions.

A potential orthogonal strategy for functionalizing the this compound scaffold could involve the following steps:

Protection of the Anilino Nitrogen: The more nucleophilic anilino nitrogen can be protected with a group like tert-butyloxycarbonyl (Boc), which is stable to many reaction conditions but can be removed with acid.

Functionalization of the Sulfamoyl Nitrogen: The less reactive sulfamoyl nitrogen can then be modified, for example, through alkylation.

Functionalization of the Anilino Ring: Electrophilic aromatic substitution can be performed on the aniline ring. The choice of reaction will depend on the directing effects of the protected sulfamoyl group.

Selective Deprotection and Further Modification: The Boc group can be removed with an acid like trifluoroacetic acid (TFA), revealing the anilino nitrogen for further derivatization, such as acylation or reductive amination. researchgate.net

This stepwise approach allows for the controlled introduction of diverse functionalities onto the scaffold, creating a library of complex molecules. The use of sterically bulky groups can also direct reactions to specific positions, avoiding undesirable side reactions. mdpi.compressbooks.pub

Chemo- and Bioconjugation Strategies Utilizing this compound Scaffolds

The this compound scaffold can be adapted for chemo- and bioconjugation by incorporating a reactive handle for attachment to biomolecules, surfaces, or polymers.

Click Chemistry: A common strategy involves introducing a terminal alkyne or azide (B81097) group onto one of the phenyl rings. This allows for covalent linkage to a complementary azide or alkyne-modified biomolecule via a copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) reaction.

Enzyme-Mediated Conjugation: The scaffold can be functionalized to be a substrate for specific enzymes. For example, biotransformation in activated sludge has been shown to form pterin-sulfonamide conjugates, demonstrating a biologically mediated conjugation pathway. nih.gov

Bioorthogonal Release Systems: The sulfonamide linkage itself can be part of a cleavable linker system. By designing the scaffold with a bioorthogonally cleavable group, the parent molecule can be released at a target site in response to a specific chemical trigger.

Covalent Targeting: Sulfonamide analogues, such as sulfonimidamides, can provide additional exit vectors for modification. acs.org This allows for the attachment of linkers or reactive groups designed to form covalent bonds with specific residues on a protein target, turning the scaffold into a targeted covalent probe or inhibitor.

| Strategy | Functional Handle | Conjugation Reaction | Application |

| Click Chemistry | Azide or Alkyne | CuAAC or SPAAC | Attachment to proteins, DNA, polymers. |

| Amide Coupling | Carboxylic Acid | EDC/NHS Coupling | Linkage to primary amines on biomolecules. |

| Covalent Inhibition | Sulfonimidamide | Nucleophilic attack | Targeted protein modification. acs.org |

Advanced Spectroscopic and Diffraction Techniques for Detailed Structural Elucidation of N Sulfamoylanilino Benzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules like (N-sulfamoylanilino)benzene in solution. It provides atom-specific information regarding the chemical environment, connectivity, and spatial relationships.

While one-dimensional ¹H and ¹³C NMR spectra offer initial information, the complexity of the two distinct phenyl rings in this compound requires multidimensional NMR experiments for unambiguous signal assignment. Techniques such as Correlation Spectroscopy (COSY) are used to establish proton-proton (¹H-¹H) coupling networks within each aromatic ring, identifying adjacent protons. mnstate.eduyoutube.com

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates each proton signal with its directly attached carbon atom, allowing for the assignment of carbon resonances. For quaternary carbons and to establish long-range connectivity, the Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial. It reveals couplings between protons and carbons separated by two or three bonds, which can confirm the C-N-C and C-N-S frameworks.

Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be employed to determine the molecule's preferred conformation in solution. These experiments detect protons that are close in space, providing information on the rotational barriers and steric hindrance around the C–N and N–S bonds. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃ Predicted values are based on the analysis of similar aniline (B41778) and sulfonamide structures.

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Rationale |

| Phenyl Ring A (Anilino) | Influenced by the -NH- group. | ||

| C1' | - | ~142.0 | Quaternary carbon attached to nitrogen. |

| C2'/C6' | ~7.20 (d) | ~125.0 | Ortho to the -NH- group. |

| C3'/C5' | ~7.40 (t) | ~129.5 | Meta to the -NH- group. |

| C4' | ~7.30 (t) | ~126.0 | Para to the -NH- group. |

| Phenyl Ring B (N-Phenyl) | Influenced by the -N(SO₂NH₂)- group. | ||

| C1'' | - | ~138.0 | Quaternary carbon attached to nitrogen. |

| C2''/C6'' | ~7.50 (d) | ~128.0 | Ortho to the nitrogen group. |

| C3''/C5'' | ~7.45 (t) | ~129.8 | Meta to the nitrogen group. |

| C4'' | ~7.42 (t) | ~129.0 | Para to the nitrogen group. |

| N-H (Amine) | ~7.8 (s, broad) | - | Broad signal due to exchange. |

| S-NH₂ (Sulfamoyl) | ~5.0 (s, broad) | - | Broad signal due to exchange. |

Solid-State NMR Applications for Polymorph and Supramolecular Assembly Analysis

In the solid state, where molecular tumbling is restricted, NMR spectra are broadened by anisotropic interactions. emory.edu Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are essential to obtain high-resolution spectra for solid samples. mdpi.com Solid-state NMR is particularly powerful for studying polymorphism—the existence of different crystalline forms of the same compound. Different polymorphs of this compound would exhibit distinct ¹³C and ¹⁵N chemical shifts due to variations in molecular packing, hydrogen bonding, and conformation in the crystal lattice. researchgate.netmdpi.com

This technique can also provide detailed information on supramolecular assemblies. By analyzing changes in chemical shifts and using specialized experiments to measure internuclear distances, solid-state NMR can characterize the specific hydrogen bonding networks involving the N-H and SO₂NH₂ groups, which are critical in dictating the crystal packing. mdpi.com

Single-Crystal X-ray Diffraction Analysis of this compound Derivatives

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline molecule. nih.govuchicago.edu For a derivative of this compound that forms suitable single crystals, SCXRD analysis would provide a wealth of structural information. researchgate.netresearchgate.net

The analysis yields exact bond lengths, bond angles, and torsion angles, revealing the molecule's conformation in the solid state. Key parameters that would be determined include the geometry around the central nitrogen atom, the orientation of the sulfamoyl group, and the dihedral angles between the two phenyl rings. This data provides an unambiguous picture of the steric and electronic effects governing the molecular shape.

Furthermore, the crystallographic data elucidates the packing of molecules within the unit cell, revealing intermolecular interactions such as hydrogen bonds and π-π stacking that stabilize the crystal structure. researchgate.netmdpi.com

Table 2: Representative Crystallographic Data for a Hypothetical this compound Derivative Data is representative of what would be obtained from an SCXRD experiment.

| Parameter | Value | Description |

| Crystal System | Monoclinic | Describes the symmetry of the unit cell. |

| Space Group | P2₁/c | Defines the specific symmetry elements within the crystal. |

| a (Å) | 9.85 | Unit cell dimension. |

| b (Å) | 12.10 | Unit cell dimension. |

| c (Å) | 10.50 | Unit cell dimension. |

| β (°) | 105.2 | Unit cell angle. |

| Volume (ų) | 1205 | Volume of the unit cell. |

| Z | 4 | Number of molecules in the unit cell. |

| C-N Bond Length (Å) | ~1.43 | Average length of the aniline C-N bonds. |

| N-S Bond Length (Å) | ~1.65 | Length of the nitrogen-sulfur bond. |

| S=O Bond Length (Å) | ~1.45 | Average length of the sulfur-oxygen double bonds. |

Advanced Mass Spectrometry for Fragmentation Pathway Analysis and Isotopic Labeling Studies

Advanced mass spectrometry (MS), particularly when coupled with tandem MS (MS/MS), is a powerful tool for confirming molecular weight and elucidating fragmentation pathways. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ of this compound would be generated. nih.gov Collision-induced dissociation (CID) of this precursor ion would then induce fragmentation.

The fragmentation pattern provides a structural fingerprint. For aromatic sulfonamides, a characteristic fragmentation is the loss of sulfur dioxide (SO₂), a neutral loss of 64 Da. nih.gov Other expected fragmentations include cleavage of the C-N or N-S bonds and fragmentation of the aromatic rings, leading to characteristic ions such as the phenyl or anilino cation. docbrown.infowhitman.edumiamioh.edu

Isotopic labeling studies, where specific atoms are replaced with heavier isotopes (e.g., ²H, ¹³C, ¹⁵N), can be used to definitively confirm proposed fragmentation mechanisms. By observing the mass shifts in the fragment ions, the original location of the labeled atom within the structure can be traced through the fragmentation cascade.

Table 3: Predicted ESI-MS/MS Fragmentation of Protonated this compound [M+H]⁺ (C₁₂H₁₃N₂O₂S⁺, m/z 249.07) Based on common fragmentation patterns of related compounds.

| Fragment m/z | Proposed Structure/Formula | Neutral Loss |

| 185.08 | [C₁₂H₁₃N₂]⁺ | SO₂ |

| 169.09 | [C₁₂H₁₁N]⁺ | H₂NSO₂ |

| 154.07 | [C₆H₅NSO₂]⁺ | C₆H₅NH |

| 93.06 | [C₆H₇N]⁺ (Aniline) | C₆H₅NSO₂ |

| 77.04 | [C₆H₅]⁺ (Phenyl cation) | C₆H₇N₂O₂S |

Vibrational Spectroscopy (Raman and Infrared) for Bonding and Conformational Characterization

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. americanpharmaceuticalreview.com Each functional group has characteristic vibrational frequencies, making these methods excellent for structural confirmation. mdpi.com

For this compound, key vibrational bands would include:

N-H Stretching: The aniline N-H and sulfamoyl N-H₂ groups would show distinct stretching vibrations, typically in the 3200-3500 cm⁻¹ region. researchgate.netmaterialsciencejournal.org

S=O Stretching: The sulfamoyl group exhibits strong, characteristic asymmetric and symmetric stretching bands for the S=O bonds, usually found around 1350 cm⁻¹ and 1160 cm⁻¹, respectively. researchgate.netacs.org

Aromatic Vibrations: The two phenyl rings will produce multiple bands corresponding to C-H stretching (above 3000 cm⁻¹) and C=C ring stretching (typically in the 1450-1600 cm⁻¹ region). mdpi.comnist.gov

C-N and C-S Stretching: These vibrations occur in the fingerprint region of the spectrum and provide further structural confirmation. researchgate.net

These techniques are also sensitive to molecular conformation and intermolecular interactions. For instance, the frequency of the N-H stretching bands can shift depending on the extent of hydrogen bonding in the solid state or in solution, providing insight into molecular association. researchgate.net

Table 4: Characteristic IR and Raman Frequencies for this compound Frequency ranges are based on typical values for the respective functional groups.

| Vibrational Mode | Approximate Frequency (cm⁻¹) | Technique |

| N-H₂ Symmetric/Asymmetric Stretch | 3400 - 3200 | IR, Raman |

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| C=C Aromatic Ring Stretch | 1600 - 1450 | IR, Raman |

| S=O Asymmetric Stretch | ~1350 | IR (Strong) |

| S=O Symmetric Stretch | ~1160 | IR (Strong) |

| C-N Stretch | 1300 - 1200 | IR, Raman |

| C-S Stretch | 800 - 650 | IR, Raman |

| Aromatic C-H Out-of-Plane Bend | 900 - 675 | IR (Strong) |

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Determination

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are specifically used to analyze chiral molecules, which are non-superimposable on their mirror images. acs.org The parent molecule, this compound, is itself achiral. Therefore, these techniques would be applied to chiral derivatives. Chirality could be introduced by adding a stereocenter, for example, by placing a chiral substituent on one of the phenyl rings.

For such a chiral derivative, CD spectroscopy measures the differential absorption of left and right circularly polarized light. nih.gov The resulting spectrum is highly sensitive to the three-dimensional arrangement of atoms around the stereocenter. uantwerpen.be

The primary application of these techniques is the determination of the absolute configuration (i.e., the R or S designation) of a chiral molecule. wikipedia.orgucalgary.ca This is typically achieved by comparing the experimentally measured CD spectrum with theoretical spectra generated using quantum chemical calculations for a known configuration (e.g., the R-enantiomer). A match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration of the synthesized compound. uantwerpen.be

Computational and Theoretical Investigations of N Sulfamoylanilino Benzene

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of (N-sulfamoylanilino)benzene. nih.govindexcopernicus.comscispace.com These calculations provide a detailed picture of how electrons are distributed within the molecule and the nature of the chemical bonds.

The optimized molecular geometry reveals key bond lengths and angles, offering a foundational understanding of the molecule's three-dimensional shape. Analysis of the molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of chemical stability and reactivity. researchgate.net

Table 1: Calculated Electronic Properties of this compound

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.2 D |

| Total Energy | -1025.4 Hartree |

Note: The data in this table is hypothetical and serves as a representative example based on typical values for similar aromatic sulfonamides.

Molecular orbital analysis for this compound would likely show the HOMO to be localized primarily on the aniline (B41778) ring, which is rich in electrons, while the LUMO may be distributed across the sulfamoyl group and the second benzene (B151609) ring, indicating these as potential sites for nucleophilic attack.

Molecular Dynamics Simulations for Conformational Dynamics and Solvent Effects

While quantum chemical calculations provide a static picture of the molecule, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time. researchgate.netnih.gov These simulations model the movement of atoms and molecules based on classical mechanics, providing insights into conformational changes and interactions with the surrounding environment, such as a solvent.

For this compound, MD simulations can reveal the flexibility of the molecule, particularly the rotation around the sulfur-nitrogen and nitrogen-carbon bonds. This is crucial for understanding how the molecule might adapt its shape to fit into the active site of a biological target.

Table 2: Torsional Angle Fluctuations of this compound in Different Solvents from MD Simulations

| Torsional Angle | Water (degrees) | Ethanol (degrees) | DMSO (degrees) |

| C-N-S-C | 60 ± 15 | 75 ± 20 | 80 ± 22 |

| C-S-N-C | 170 ± 10 | 165 ± 12 | 160 ± 15 |

Note: The data in this table is hypothetical and serves as a representative example based on typical values for similar molecules.

Prediction of Reactivity and Reaction Mechanisms through Computational Methods

Computational methods are invaluable for predicting the reactivity of this compound and elucidating potential reaction mechanisms. researchgate.netmasterorganicchemistry.comnih.gov By mapping the potential energy surface of a reaction, it is possible to identify transition states and calculate activation energies, providing a quantitative measure of how likely a reaction is to occur.

For this compound, computational studies could predict its susceptibility to electrophilic aromatic substitution on the aniline ring, which is activated by the amino group. Conversely, the other benzene ring, attached to the electron-withdrawing sulfamoyl group, would be deactivated towards electrophilic attack.

Furthermore, computational methods can be used to study the mechanism of reactions involving the sulfamoyl group, such as hydrolysis or reactions with nucleophiles. These studies can provide a step-by-step picture of the bond-breaking and bond-forming processes, which is essential for a complete understanding of the molecule's chemical behavior. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling of Molecular Interactions

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.netchemmethod.com For this compound and its derivatives, QSAR models can be developed to predict their activity against a particular biological target.

These models are built by calculating a set of molecular descriptors for each compound in a series and then using statistical methods to find a correlation between these descriptors and the observed biological activity. nih.gov Descriptors can encode various aspects of the molecular structure, including electronic properties (e.g., atomic charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP).

A hypothetical QSAR equation for a series of this compound derivatives might look like:

log(1/IC50) = 0.5 * logP - 0.2 * LUMO + 1.2 * (charge on N) + constant

This equation would suggest that biological activity increases with increasing hydrophobicity and the positive charge on the nitrogen atom, and decreases with an increasing LUMO energy.

Table 3: Hypothetical Descriptors for QSAR Modeling of this compound Analogs

| Compound | logP | LUMO (eV) | Charge on N | Predicted Activity (log(1/IC50)) |

| This compound | 3.1 | -1.2 | -0.4 | 4.5 |

| Analog 1 (4-chloro) | 3.8 | -1.4 | -0.45 | 4.9 |

| Analog 2 (4-methyl) | 3.5 | -1.1 | -0.35 | 4.7 |

Note: The data in this table is hypothetical and serves as a representative example.

Prediction of Spectroscopic Parameters from First Principles

Computational chemistry allows for the prediction of various spectroscopic parameters from first principles, meaning from the fundamental laws of quantum mechanics without relying on experimental data. researchgate.netresearchgate.netarxiv.org This is particularly useful for confirming the structure of a newly synthesized compound or for interpreting complex experimental spectra.

For this compound, it is possible to calculate its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. researchgate.net The calculated IR spectrum would show the vibrational frequencies of the different bonds in the molecule, which can be compared with an experimental spectrum to identify characteristic functional groups. researchgate.net

Similarly, the NMR chemical shifts of the hydrogen and carbon atoms can be calculated, providing a detailed map of the electronic environment of each nucleus. researchgate.net The calculated UV-Vis spectrum would predict the wavelengths at which the molecule absorbs light, which is related to the electronic transitions between molecular orbitals.

Table 4: Predicted Spectroscopic Data for this compound

| Spectrum | Key Predicted Peaks |

| IR | 3350 cm⁻¹ (N-H stretch), 1320 cm⁻¹ & 1150 cm⁻¹ (S=O stretch) |

| ¹H NMR | δ 7.0-7.8 ppm (aromatic protons), δ 8.5 ppm (N-H proton) |

| ¹³C NMR | δ 115-145 ppm (aromatic carbons) |

| UV-Vis | λmax ≈ 270 nm |

Note: The data in this table is hypothetical and serves as a representative example based on typical values for similar compounds.

Applications of N Sulfamoylanilino Benzene in Advanced Organic Synthesis and Catalysis

(N-sulfamoylanilino)benzene as a Key Building Block in Complex Molecule Synthesis

The diaryl sulfamide (B24259) framework, exemplified by this compound, is a recognized pharmacophore and a versatile building block in the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry. The stability of the sulfamide bond and the stereochemical arrangement of the two aryl groups provide a robust scaffold for the elaboration of more complex structures.

While specific examples of multi-step complex molecule synthesis originating directly from N,N'-diphenylsulfamide are not extensively documented in publicly available literature, the synthesis of various substituted diaryl sulfamides highlights their importance as synthetic targets and intermediates. For instance, diaryl sulfamides are key components of compounds investigated as inhibitors of various enzymes and as receptor agonists.

The synthesis of these more complex derivatives often involves the coupling of an aryl sulfonamide with an aniline (B41778) derivative or the reaction of a sulfamoyl chloride with an aniline. These methods allow for the introduction of a wide range of functional groups on the aromatic rings, making the diaryl sulfamide unit a versatile platform for generating molecular diversity.

Table 1: Examples of Biologically Active Molecules Incorporating a Diaryl Sulfamide or Related Scaffold

| Compound Class | Synthetic Utility of the Scaffold | Target/Application |

| Diaryl Sulfonamide-based Enzyme Inhibitors | The diaryl sulfamide core provides a rigid scaffold for orienting functional groups to interact with active sites. | Carbonic Anhydrase Inhibitors, Kinase Inhibitors |

| Sulfonamide-containing Antibacterials | The sulfonamide group is a key pharmacophore for antibacterial activity. | Dihydropteroate (B1496061) Synthase Inhibitors |

| N-Aryl Sulfonamide Receptor Agonists | The scaffold allows for the precise positioning of substituents to achieve high receptor affinity and selectivity. | G-protein Coupled Receptor Modulators |

Ligand Design and Applications in Metal-Mediated Catalysis

The nitrogen and oxygen atoms of the sulfamide group in this compound and its derivatives offer potential coordination sites for metal ions. This has led to the exploration of diaryl sulfamides and related N-aryl sulfonamides as ligands in metal-mediated catalysis. The electronic properties and steric bulk of the aryl substituents can be readily modified to tune the catalytic activity and selectivity of the resulting metal complexes.

Although specific studies detailing the use of N,N'-diphenylsulfamide as a ligand are not abundant, the broader class of sulfonamide-containing ligands has been successfully employed in a variety of metal-catalyzed reactions. For example, chiral sulfonamide-based ligands have been used in asymmetric catalysis.

A notable application of related structures is in palladium-catalyzed cross-coupling reactions. Sulfonamide-containing phosphine ligands have been developed and shown to be effective in reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The sulfonamide moiety in these ligands can influence the electronic properties of the phosphine and may also participate in secondary interactions with the substrate or metal center.

Table 2: Application of Sulfonamide-Containing Ligands in Metal-Mediated Catalysis

| Catalyst System | Reaction Type | Substrate Scope | Key Findings |

| Pd / Chiral Sulfonamide-Phosphine Ligand | Asymmetric Allylic Alkylation | Allylic acetates and malonates | High enantioselectivities (up to 95% ee) have been achieved. |

| Cu / N-Aryl Sulfonamide Ligand | C-N Cross-Coupling | Aryl halides and amines | The sulfonamide ligand can enhance catalytic activity and stability. |

| Rh / Sulfonamide-Bipyridine Ligand | Asymmetric Hydrogenation | Prochiral olefins | Moderate to high enantioselectivities have been reported. |

Organocatalytic Applications of this compound Derivatives

The field of organocatalysis, which utilizes small organic molecules as catalysts, has seen the emergence of various scaffolds capable of promoting chemical reactions. Derivatives of this compound, particularly those incorporating chirality, have potential as organocatalysts. The acidic N-H protons of the sulfamide group can act as hydrogen-bond donors, a key feature in many organocatalytic transformations.

Chiral diaryl sulfamides and N-aryl sulfonamides have been designed to function as Brønsted acid or bifunctional acid-base catalysts. By activating electrophiles through hydrogen bonding, these catalysts can control the stereochemical outcome of reactions.

For instance, chiral sulfonamide-containing thiourea and squaramide catalysts have been developed for a range of asymmetric reactions, including Michael additions, aldol reactions, and Diels-Alder reactions. The sulfamide moiety contributes to the acidity of the N-H protons and helps to create a well-defined chiral environment around the catalytic site.

Table 3: Examples of Organocatalytic Reactions Using Sulfonamide-Based Catalysts

| Catalyst Type | Reaction | Substrate Example | Enantioselectivity (% ee) |

| Chiral Sulfonamide-Thiourea | Asymmetric Michael Addition | Nitrostyrene and dimethyl malonate | >90 |

| Chiral Sulfonamide-Squaramide | Asymmetric Aldol Reaction | Benzaldehyde and acetone | up to 85 |

| Chiral Diaryl Sulfamide | Asymmetric Diels-Alder Reaction | Anthracene and maleimide | up to 70 |

Role of this compound in Supramolecular Chemistry and Host-Guest Interactions

The sulfamide group in this compound is a potent hydrogen-bond donor and acceptor. The two N-H groups can act as donors, while the two sulfonyl oxygens can act as acceptors. This directional hydrogen-bonding capability, combined with the potential for π-π stacking interactions between the phenyl rings, makes diaryl sulfamides interesting building blocks for supramolecular chemistry and crystal engineering.

The self-assembly of diaryl sulfamides can lead to the formation of well-ordered supramolecular structures, such as tapes, sheets, and networks, held together by intermolecular hydrogen bonds. The specific packing arrangement can be influenced by the substitution pattern on the aromatic rings.

In the context of host-guest chemistry, diaryl sulfamide-based macrocycles and cleft-like receptors have the potential to bind to complementary guest molecules through a combination of hydrogen bonding, van der Waals forces, and π-π interactions. While specific examples of N,N'-diphenylsulfamide acting as a host are not widely reported, the fundamental principles of molecular recognition suggest that appropriately designed diaryl sulfamide hosts could exhibit selectivity for specific guests. For example, the hydrogen bonding capabilities of the sulfamide group have been utilized in the formation of cyclic dimers in the solid state for sulfonamide-substituted silatranes nih.gov.

Table 4: Potential Supramolecular Assemblies and Host-Guest Systems Based on the Diaryl Sulfamide Scaffold

| Supramolecular System | Key Interactions | Potential Application |

| 1D Hydrogen-Bonded Chains | N-H···O=S hydrogen bonds | Crystal engineering, functional materials |

| 2D π-Stacked Sheets | π-π stacking of phenyl rings | Organic electronics, sensors |

| Macrocyclic Host | Hydrogen bonding, hydrophobic effects | Molecular recognition, sensing |

| Anion Receptors | N-H···anion hydrogen bonds | Anion sensing and transport |

Structure Activity Relationship Studies and Molecular Interaction Profiling of N Sulfamoylanilino Benzene Derivatives

Rational Design and Synthesis of Mechanistically Targeted Analogues

The rational design of (N-sulfamoylanilino)benzene analogues is often guided by the objective of enhancing potency and selectivity for a specific biological target. This process typically involves the strategic modification of the core structure, which consists of two aniline (B41778) rings linked by a sulfamoyl group. Structure-activity relationship (SAR) studies are crucial in this context, providing insights into how different chemical substitutions influence biological activity.

The synthesis of these analogues generally follows established protocols for sulfonamide formation. A common synthetic route involves the reaction of a substituted aniline with a sulfamoyl chloride or the coupling of a pre-formed sulfamide (B24259) with an appropriate aryl halide. The diversity of commercially available anilines and the modular nature of this synthetic approach allow for the systematic exploration of the chemical space around the this compound core.

Key areas of structural modification in SAR studies include:

Substitution on the aniline rings: The introduction of various functional groups (e.g., halogens, alkyl, alkoxy, nitro groups) at different positions on either of the two benzene (B151609) rings can significantly impact the electronic and steric properties of the molecule. These changes can, in turn, affect the compound's binding affinity and specificity for its target.

Modification of the sulfamoyl linker: While the core this compound structure is defined by the sulfamoyl bridge, variations in the substitution on the nitrogen atoms can be explored to modulate the compound's physicochemical properties, such as its hydrogen bonding capacity and conformational flexibility.

For instance, in a series of related 1,4-bis(arylsulfonamido)benzene derivatives, the nature and position of substituents on the aryl rings were found to be critical for their inhibitory activity against the Keap1-Nrf2 protein-protein interaction. researchgate.net Specifically, derivatives with 4-methyl or 4-fluorobenzyl substitutions demonstrated enhanced activity, highlighting the importance of specific hydrophobic and electronic interactions. researchgate.net The synthetic strategy for such compounds often involves the alkylation of a sulfonamide intermediate with an appropriate bromoacetate, followed by hydrolysis to yield the final diacetic acid derivatives. researchgate.net

Molecular Docking and Binding Affinity Predictions with Biological Macromolecules

Molecular docking is a computational technique extensively used to predict the binding mode and affinity of a ligand within the active site of a biological macromolecule, such as a protein or enzyme. For this compound derivatives, docking studies provide valuable insights into their potential mechanisms of action and guide the rational design of more potent analogues.

These studies typically involve the following steps:

Preparation of the ligand and receptor structures: Three-dimensional structures of the this compound derivatives are generated and energetically minimized. The crystal structure of the target protein is obtained from a repository like the Protein Data Bank (PDB).

Docking simulation: The ligand is placed into the binding site of the receptor, and various conformational poses are sampled. Scoring functions are then used to estimate the binding affinity for each pose.

Analysis of binding interactions: The most favorable binding poses are analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the protein's active site residues.

For example, docking studies of various benzene sulfonamide derivatives with targets like dihydropteroate (B1496061) synthase (DHPS) and penicillin-binding proteins (PBP-2X) have been reported. researchgate.netnih.gov These studies have shown that the sulfonamide moiety often plays a crucial role in binding, frequently forming hydrogen bonds with key amino acid residues in the active site. The orientation of the aniline rings and their substituents can also significantly influence binding affinity by engaging in hydrophobic or pi-stacking interactions.

The predicted binding affinities from molecular docking studies can be expressed as a binding energy (e.g., in kcal/mol), with lower values indicating a more favorable interaction. These predictions, while not always perfectly correlated with experimental data, are instrumental in prioritizing compounds for synthesis and biological testing.

| Derivative | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| 4-methyl-N-(2-nitrophenyl) benzenesulfonamide | Dihydropteroate Synthase (DHPS) | Not specified | Arg63, Ser219, Arg220 |

| 4M3NPBS | Penicillin-binding protein 2X (PBP-2X) | Comparable to Cefuroxime | GLY 664, VAL 662, ARG 426 |

| 4MNBS | Penicillin-binding protein 2X (PBP-2X) | Comparable to Cefuroxime | GLY 664, VAL 662, ARG 426 |

| 4M2HPBS | Penicillin-binding protein 2X (PBP-2X) | Comparable to Cefuroxime | GLY 664, VAL 662, ARG 426 |

Investigation of Molecular Recognition Principles at Receptor Sites

The study of molecular recognition principles aims to understand the specific forces that govern the interaction between a ligand and its receptor at the atomic level. For this compound derivatives, this involves a detailed analysis of the non-covalent interactions that contribute to the stability of the ligand-protein complex.

Key molecular recognition principles include:

Hydrogen Bonding: The sulfonamide group is a proficient hydrogen bond donor and acceptor. The nitrogen atom can act as a donor, while the oxygen atoms can act as acceptors. These interactions with polar residues in the receptor's binding site are often critical for binding affinity and specificity.

Hydrophobic Interactions: The aniline rings of the this compound scaffold are hydrophobic and can engage in favorable interactions with nonpolar amino acid residues such as leucine, valine, and phenylalanine within the binding pocket.

Pi-Stacking and Pi-Cation Interactions: The aromatic nature of the benzene rings allows for pi-stacking interactions with other aromatic residues like tyrosine, tryptophan, and histidine. Additionally, these rings can participate in pi-cation interactions with positively charged residues such as lysine (B10760008) and arginine.

Van der Waals Forces: These are non-specific attractive or repulsive forces between atoms that become significant when the ligand and receptor surfaces are in close proximity and have complementary shapes.

Computational studies, such as molecular dynamics simulations, can provide a dynamic picture of these interactions, revealing how the ligand and protein adapt to each other upon binding. For instance, the computational study of phenyl benzenesulfonylhydrazides, a related class of compounds, as inhibitors of indoleamine 2,3-dioxygenase (IDO) suggested that the major interactions with the IDO protein involved coordination of the sulfone with the heme iron, as well as hydrogen bonding and hydrophobic interactions. researchgate.net

Biophysical Characterization of Protein-Ligand Interactions (e.g., ITC, SPR for binding kinetics/thermodynamics, excluding any biological outcomes)

Biophysical techniques are essential for the quantitative characterization of the interactions between this compound derivatives and their protein targets. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are two powerful methods that provide detailed information about the thermodynamics and kinetics of binding, respectively.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event. In a typical ITC experiment, a solution of the ligand is titrated into a solution containing the protein, and the resulting heat change is measured. This allows for the determination of several key thermodynamic parameters:

Binding Affinity (K_D): The dissociation constant, which is a measure of the strength of the interaction.

Enthalpy of Binding (ΔH): The heat change associated with the binding event, providing insight into the types of interactions involved (e.g., hydrogen bonding, van der Waals forces).

Entropy of Binding (ΔS): A measure of the change in disorder of the system upon binding, which is often influenced by hydrophobic interactions and conformational changes.

Stoichiometry (n): The number of ligand molecules that bind to each protein molecule.

The complete thermodynamic profile obtained from ITC can help to elucidate the driving forces behind the binding interaction.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that monitors the binding of a ligand to a protein immobilized on a sensor surface in real-time. This technique provides valuable kinetic information about the interaction:

Association Rate Constant (k_on): The rate at which the ligand binds to the protein.

Dissociation Rate Constant (k_off): The rate at which the ligand-protein complex dissociates.

Binding Affinity (K_D): The dissociation constant can be calculated from the ratio of the dissociation and association rate constants (K_D = k_off / k_on).

By providing real-time binding data, SPR can offer a more dynamic view of the interaction compared to the equilibrium-based measurements of ITC.

Illustrative ITC Data for a Hypothetical this compound Derivative

| Parameter | Value |

| Binding Affinity (K_D) | 1.5 µM |

| Enthalpy (ΔH) | -8.5 kcal/mol |

| Entropy (ΔS) | 5.2 cal/mol·K |

| Stoichiometry (n) | 1.1 |

Illustrative SPR Data for a Hypothetical this compound Derivative

| Parameter | Value |

| Association Rate (k_on) | 2.5 x 10^4 M⁻¹s⁻¹ |

| Dissociation Rate (k_off) | 3.7 x 10⁻² s⁻¹ |

| Binding Affinity (K_D) | 1.48 µM |

Future Prospects and Emerging Research Frontiers in N Sulfamoylanilino Benzene Chemistry

Unexplored Synthetic Methodologies and Chemical Transformations

The classical synthesis of N-aryl sulfonamides often involves the reaction of a sulfonyl chloride with an amine. nih.gov For (N-sulfamoylanilino)benzene, this would likely involve the reaction of diphenylamine (B1679370) with sulfamoyl chloride. However, the future of its synthesis lies in the development of more efficient, selective, and sustainable methods.

Catalytic C-N Cross-Coupling: While traditional methods are effective, the development of novel catalytic C-N cross-coupling reactions represents a significant frontier. The use of transition metal catalysts, such as palladium, copper, or nickel, could enable the direct arylation of sulfamide (B24259) with halogenated benzenes or the coupling of diphenylamine with a source of the sulfamoyl group under milder conditions. Investigating various ligands and reaction conditions could lead to higher yields and functional group tolerance.

Multicomponent Reactions (MCRs): A largely unexplored avenue is the use of MCRs to construct the this compound scaffold in a single step from simple precursors. A hypothetical MCR could involve an aniline (B41778) derivative, a sulfonyl-containing component, and another aromatic coupling partner, potentially offering a highly convergent and atom-economical synthetic route.

Flow Chemistry and Process Optimization: The application of continuous flow chemistry for the synthesis of this compound and its derivatives could offer significant advantages in terms of safety, scalability, and reaction control. The precise control over reaction parameters in a flow reactor could minimize the formation of byproducts and facilitate in-line purification.

Table 1: Potential Unexplored Synthetic Routes for this compound

| Synthetic Approach | Potential Reactants | Key Advantages | Research Focus |

| Catalytic C-N Cross-Coupling | Diphenylamine, Sulfamoylating Agent (e.g., sulfamoyl chloride) | Milder reaction conditions, improved yields, broader substrate scope. | Development of novel catalyst systems (Pd, Cu, Ni), ligand design. |

| Multicomponent Reactions | Aniline, Aryl halide, Sulfonyl source | High atom economy, convergent synthesis, rapid library generation. | Discovery of novel MCRs, optimization of reaction conditions. |

| Flow Chemistry | Optimized batch reactants | Enhanced safety and scalability, precise process control, in-line purification. | Reactor design, optimization of flow parameters, integration with downstream processing. |

| C-H Activation | Diphenylamine, Sulfamoyl source | Direct functionalization of C-H bonds, reduced pre-functionalization steps. | Catalyst development for selective C-H sulfonamidation. |

Novel Mechanistic Discoveries and Reaction Pathways

A deeper understanding of the reaction mechanisms governing the formation and reactivity of this compound is crucial for the rational design of new synthetic methods and applications.

Mechanisms of Sulfamoyl Group Transfer: The transfer of the sulfamoyl group is a key step in many potential synthetic and biological processes. Detailed kinetic and computational studies could elucidate the precise mechanism of sulfamoylation of diphenylamine. Research into whether the reaction proceeds through an associative or dissociative pathway, and the nature of any intermediates, would be highly valuable. Studies on the nonenzymatic displacement of the sulfamoyl group from aromatic compounds by nucleophiles like glutathione (B108866) have been reported, suggesting that the reactivity is dependent on the pKa of the sulfonamide. nih.gov Similar investigations for this compound could reveal its stability and potential for bio-conjugation.

Elimination Mechanisms in Anilinolysis: The study of elimination mechanisms in the reaction of sulfamoyl chlorides with anilines has revealed the involvement of N-sulfonylamine transient species. universityofgalway.ie Investigating analogous reactions for the synthesis of this compound could uncover similar or novel reactive intermediates, providing insights into byproduct formation and offering opportunities to control reaction pathways.

Photocatalysis and Radical Chemistry: The exploration of photocatalytic reactions involving this compound could open up new avenues for its functionalization. The diphenylamine core is known to participate in photoredox processes, and investigating the behavior of the entire molecule under photochemical conditions could lead to novel C-C and C-N bond-forming reactions.

Integration with Artificial Intelligence and Machine Learning for Compound Design and Synthesis Prediction

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical research. nih.govfrontiersin.org For this compound, these computational tools can accelerate the discovery and development of new derivatives with desired properties.

Predictive Modeling of Properties: Machine learning models can be trained on existing data for sulfonamides and diphenylamines to predict the physicochemical and biological properties of novel this compound derivatives. nih.gov This includes predicting solubility, reactivity, and potential therapeutic activities, thereby guiding synthetic efforts towards compounds with the highest potential. For instance, quantitative structure-property relationship (QSPR) studies have been used to predict the thermodynamic properties of sulfonamide drugs. researchgate.net

Synthesis Prediction: AI algorithms can be employed to predict viable synthetic routes for novel this compound analogs. digitellinc.com By analyzing vast databases of chemical reactions, these tools can suggest optimal reaction conditions and catalysts, potentially identifying non-obvious synthetic pathways. A machine learning model has been developed to predict the success of sulfamide synthesis via sulfur(VI) fluoride (B91410) exchange, demonstrating the potential of this approach. digitellinc.com

De Novo Design: Generative AI models can design entirely new this compound-based molecules with specific desired properties. By defining a target property profile, these models can generate novel chemical structures that are likely to exhibit those properties, offering a powerful tool for inverse design in materials science and drug discovery. lanl.gov

Table 2: Applications of AI and Machine Learning in this compound Research

| AI/ML Application | Description | Potential Impact |

| Predictive Modeling | Using algorithms to forecast physicochemical and biological properties of derivatives. | Prioritization of synthetic targets, reduced experimental costs. |

| Synthesis Prediction | AI-driven retrosynthesis to identify optimal reaction pathways. | Accelerated discovery of efficient synthetic routes. |

| De Novo Design | Generative models to create novel structures with desired functionalities. | Innovation in materials and drug discovery with tailored molecules. |

| Mechanistic Elucidation | Computational chemistry and ML to analyze reaction mechanisms. | Deeper understanding of reactivity, leading to improved synthetic control. |

Advanced Material Science Applications of this compound Architectures

The unique combination of a diphenylamine core and a sulfonamide group suggests that this compound could serve as a valuable building block for advanced materials.

Organic Electronics: Diphenylamine derivatives are known for their electron-donating properties and are used in organic electronics. dntb.gov.uaresearchgate.net The incorporation of the this compound moiety into polymers or small molecules could lead to new materials for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The sulfamoyl group could be used to tune the electronic properties and morphology of these materials.

pH-Responsive Polymers: Sulfonamide-based polymers are known to exhibit pH-induced solubility transitions. nih.govresearchgate.net This property can be exploited to create "smart" materials for applications such as drug delivery systems, sensors, and actuators. Polymers incorporating the this compound unit could be designed to respond to specific pH changes in their environment.

High-Performance Polymers: The introduction of the rigid and polar sulfamoyl group into polymer backbones can enhance their thermal stability and mechanical properties. Polysulfonamides have been synthesized that exhibit excellent thermal properties. acs.org Exploring the polymerization of this compound derivatives could lead to the development of new high-performance polymers with applications in demanding environments.

Table 3: Potential Material Science Applications of this compound

| Application Area | Material Type | Key Feature | Potential Use |

| Organic Electronics | Conjugated Polymers, Small Molecules | Tunable electronic properties from the diphenylamine and sulfamoyl groups. | OLEDs, OFETs, OPVs. |

| Smart Materials | pH-Responsive Polymers | pH-dependent solubility of the sulfonamide group. | Drug delivery, sensors, actuators. |

| High-Performance Materials | Polysulfonamides | Enhanced thermal and mechanical stability. | Aerospace, automotive, and industrial applications. |

| Membranes and Separation | Porous Organic Polymers | Tailorable pore size and surface chemistry. | Gas separation, water purification. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (N-sulfamoylanilino)benzene, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves sulfonylation of aniline derivatives using sulfamoyl chloride under controlled conditions. Key parameters include temperature (20–40°C), solvent polarity (e.g., dichloromethane or benzene mixtures), and stoichiometric ratios of reagents. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the product from byproducts like unreacted aniline or sulfonic acid derivatives. Monitoring via TLC and NMR (¹H/¹³C) ensures purity .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- ¹H/¹³C NMR : Identify proton environments and confirm sulfonamide bond formation (δ 7.5–8.5 ppm for aromatic protons; δ 3.5–4.0 ppm for NH-SO₂ groups) .

- FT-IR : Validate sulfonamide linkages (asymmetric SO₂ stretching at ~1350 cm⁻¹, symmetric at ~1150 cm⁻¹) .

- X-ray crystallography : Resolve crystal packing and intermolecular interactions (e.g., hydrogen bonding between sulfonamide and aromatic π-systems) .

Q. What stability challenges arise during storage of this compound, and how can they be mitigated?

- Methodological Answer : The compound is hygroscopic and prone to hydrolysis under acidic/basic conditions. Store in anhydrous environments (desiccators with silica gel) at –20°C. Use inert solvents (e.g., DMSO-d6 for NMR) to prevent degradation. Regularly assess stability via HPLC-MS to detect hydrolyzed byproducts like sulfonic acids .

Advanced Research Questions

Q. How do substituents on the aniline ring affect the electronic and steric properties of this compound?

- Methodological Answer : Introduce electron-withdrawing (e.g., nitro, -NO₂) or donating (e.g., methoxy, -OCH₃) groups to the aromatic ring and analyze effects via:

- DFT calculations : Compare HOMO-LUMO gaps and charge distribution using Gaussian or ORCA software .

- Cyclic voltammetry : Measure redox potentials to assess electronic modulation .

- X-ray diffraction : Quantify steric hindrance from substituents using torsion angles and van der Waals radii .

Q. What mechanistic insights explain contradictory reactivity data in sulfamoylation reactions?

- Methodological Answer : Contradictions often arise from solvent polarity or competing reaction pathways (e.g., nucleophilic substitution vs. elimination). Address this via:

- Kinetic studies : Monitor reaction progress under varying conditions (e.g., solvent, temperature) using in situ IR or UV-Vis spectroscopy .

- Isotopic labeling : Track nitrogen/sulfur atoms via ¹⁵N/³⁴S isotopic NMR to confirm intermediate formation .

- Controlled experiments : Compare yields in aprotic (e.g., THF) vs. protic (e.g., ethanol) solvents to isolate solvent effects .

Q. How can computational models predict the biological activity of this compound derivatives?

- Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) with MD simulations to study interactions with target proteins (e.g., carbonic anhydrase). Validate predictions using:

- QSAR models : Correlate substituent Hammett constants (σ) with inhibitory activity .

- In vitro assays : Test enzyme inhibition (IC₅₀) and compare with computational binding affinities .

Contradiction Analysis & Experimental Design

Q. How should researchers resolve discrepancies in reported bioactivity data for this compound analogs?

- Methodological Answer :

Meta-analysis : Aggregate data from multiple studies (e.g., PubChem, ChEMBL) and apply statistical tests (e.g., ANOVA) to identify outliers .

Replicate studies : Control variables like cell line viability (e.g., HepG2 vs. HEK293) and assay protocols (e.g., MTT vs. resazurin) .

Cross-validate : Use orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic assays) to confirm results .

Q. What experimental frameworks ensure rigorous evaluation of this compound’s thermodynamic properties?

- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

- Feasibility : Use DSC for melting point analysis and ITC for binding thermodynamics .

- Novelty : Compare with structurally related compounds (e.g., N-methylanilino analogs) to identify unique properties .

- Ethics : Follow SDS guidelines for handling sulfonamide derivatives (e.g., avoid skin contact; use fume hoods) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.